4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol is a complex organic compound featuring an imidazo[1,2-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol typically involves multi-step reactions. One common approach includes the condensation of aniline derivatives with 5,7-dimethylimidazo[1,2-a]pyrimidine intermediates under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrido[2,3-d]pyrimidine derivatives
Uniqueness
4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazo[1,2-a]pyrimidine core and aniline substitution make it particularly versatile for various applications .
Properties
Molecular Formula |
C26H30N4O |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-(3-anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C26H30N4O/c1-15(2)21-13-19(14-22(16(3)4)24(21)31)23-25(28-20-10-8-7-9-11-20)30-18(6)12-17(5)27-26(30)29-23/h7-16,28,31H,1-6H3 |
InChI Key |
DCRBTKPMBUGMPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=C(N12)NC3=CC=CC=C3)C4=CC(=C(C(=C4)C(C)C)O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.